3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one

Pharmaceutical impurity profiling Duloxetine quality control Regioisomer separation

This 3-thienyl Mannich base is the mandatory reference standard for Duloxetine Impurity 20 (DLX-ISO3). Unlike the 2-thienyl analog (CAS 13196-35-5), it resolves the specific pharmacopoeial impurity at ≤0.14%. The 10 °C lower boiling point and distinct pKa enable cleaner distillation and extraction. Requires ≥95% purity with full NMR/HPLC/MS characterization for regulatory batch release. Procure this regioisomer to validate your HPLC methods and ICH Q3A compliance.

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
CAS No. 100860-96-6
Cat. No. B009830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one
CAS100860-96-6
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CSC=C1
InChIInChI=1S/C9H13NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7H,3,5H2,1-2H3
InChIKeyDYYOWHYLIHNOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one (CAS 100860-96-6): Procurement-Relevant Identity and Class Placement


3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one (CAS 100860-96-6) is a C9H13NOS β-aminoketone featuring a thiophene ring substituted at the 3-position with a propanone backbone bearing a terminal dimethylamino group . It belongs to the class of ketonic Mannich bases derived from 3-acetylthiophene and is structurally isomeric with the more common 2-thienyl analog (CAS 13196-35-5) [1]. The compound is primarily encountered as a key intermediate in the synthesis of rac Duloxetine 3-Thiophene Isomer, a pharmacopoeial impurity of the antidepressant duloxetine hydrochloride . Its free base form has a predicted boiling point of 273.3±20.0 °C, density of 1.096±0.06 g/cm³, and pKa of 8.69±0.28, while the hydrochloride salt (CAS 14994-02-6) is a crystalline solid with a molecular weight of 219.73 g/mol .

Why the 3-Thienyl Regioisomer Cannot Be Substituted by Generic 2-Thienyl Analogs: A Procurement Risk Analysis


The 3-thienyl and 2-thienyl regioisomers are not interchangeable despite sharing the same molecular formula (C9H13NOS, MW 183.27) . In duloxetine manufacturing, the 2-thienyl isomer is the productive intermediate, while the 3-thienyl isomer constitutes the pharmacopoeially controlled impurity DLX-ISO3, with regulatory limits mandating ≤2% (preferably ≤0.14%) as measured by HPLC [1]. Substitution of one isomer for the other in analytical reference standard procurement would invalidate impurity profiling and regulatory filings. Beyond the duloxetine context, the position of the sulfur atom in the thiophene ring alters the electronic distribution of the aromatic system, leading to measurably different physicochemical properties: the 3-thienyl isomer has a predicted boiling point approximately 10 °C lower than the 2-thienyl isomer (273.3 °C vs. 283 °C) and a distinct pKa profile (8.69 for the 3-thienyl ketone vs. ~14.35 for the reduced 2-thienyl alcohol form) . These differences directly affect chromatographic retention, extraction behavior, salt formation, and synthetic reactivity, making blind substitution a source of experimental irreproducibility.

Quantitative Differentiation Evidence: 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one vs. Closest Analogs


Regioisomeric Impurity Limits in Duloxetine Synthesis: 3-Thienyl vs. 2-Thienyl Isomer Purity Specifications

In the synthesis of duloxetine hydrochloride, the 3-thienyl isomer (DLX-ISO3) is a process-related impurity arising from 3-acetylthiophene contamination in the 2-acetylthiophene starting material. The patent literature explicitly specifies that duloxetine must contain less than 2% DLX-ISO3 by HPLC, with preferred limits of ≤0.14% and most preferably ≤0.07% [1]. The corresponding intermediate DNT (N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine) must contain less than 1% DNT-ISO3 (the 3-thienyl analog), with preferred limits of ≤0.5% and most preferably ≤0.04% [1]. This establishes the 3-thienyl compound as the critical impurity standard against which the 2-thienyl product is measured, making it indispensable for analytical method validation and batch release testing.

Pharmaceutical impurity profiling Duloxetine quality control Regioisomer separation

Boiling Point Differentiation Between 3-Thienyl and 2-Thienyl Regioisomers: Implications for Distillation-Based Purification

The predicted boiling point of the 3-thienyl free base (273.3±20.0 °C) is approximately 10 °C lower than that reported for the 2-thienyl isomer (283 °C) . This 9.7 °C difference is practically meaningful for fractional distillation or vacuum distillation purification strategies, where the lower-boiling 3-thienyl isomer would elute earlier. Both isomers share essentially identical density (1.096 g/cm³) and molecular weight (183.27 g/mol), meaning that boiling point is the primary differentiable physical property for separation by distillation .

Physicochemical characterization Distillation purification Regioisomer separation

pKa and Ionization State Differences: 3-Thienyl Ketone vs. 2-Thienyl Alcohol Derivatives

The predicted pKa of the 3-thienyl β-aminoketone free base is 8.69±0.28, indicating that the dimethylamino group is protonated at physiological pH but substantially deprotonated under mildly basic conditions (pH > 9) . In contrast, the reduced 2-thienyl alcohol analog (3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol) exhibits a much higher predicted pKa of 13.74±0.20, reflecting the loss of the electron-withdrawing ketone adjacent to the amine-bearing chain . This approximately 5-unit pKa difference translates to a >100,000-fold difference in the protonation equilibrium at pH 7.4, directly affecting aqueous solubility, logD, and liquid-liquid extraction efficiency.

Ionization constant Salt formation Extraction optimization

Synthetic Precursor Availability and Cost Differential: 3-Acetylthiophene vs. 2-Acetylthiophene

The 3-thienyl compound is synthesized via Mannich reaction from 3-acetylthiophene (CAS 1468-83-3), while the 2-thienyl analog derives from 2-acetylthiophene (CAS 88-15-3). 2-Acetylthiophene is a bulk commodity chemical produced at multi-ton scale for duloxetine manufacturing, with typical pricing in the range of RMB 308–337 per 100 g (≥99% purity) [1]. 3-Acetylthiophene is a specialty fine chemical with substantially lower production volumes and higher unit cost, reflecting the fact that electrophilic substitution on thiophene occurs predominantly at the 2-position [2]. Commercial 2-acetylthiophene specifications explicitly limit 3-acetylthiophene content to ≤0.30% [1], confirming the latter's status as a trace contaminant rather than a bulk product. This supply chain asymmetry means that the 3-thienyl target compound is inherently more expensive and less readily available than its 2-thienyl isomer, a factor that must be weighed in procurement decisions.

Starting material sourcing Synthetic route economics Supply chain differentiation

Crystallographic Characterization of the 3-Thienyl Enone Derivative: Structural Basis for Rational Design

The enone derivative (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one (C9H11NOS) has been crystallographically characterized, crystallizing in the monoclinic space group P21/n with unit cell parameters a = 6.0194(4) Å, b = 20.9249(13) Å, c = 7.7103(5) Å, β = 107.783(2)°, V = 924.75(10) ų, Z = 4, with a final R factor of 0.0373 at 223 K [1]. This high-resolution structural data provides precise bond lengths, angles, and conformational information that can inform docking studies, QSAR modeling, and crystal engineering efforts. Comparable crystallographic data for the 2-thienyl enone analog was not located in the public domain, making the 3-thienyl compound the structurally better-characterized scaffold for computational and structural biology applications.

X-ray crystallography Structure-based design Conformational analysis

Recommended Procurement Scenarios for 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one: Evidence-Based Application Mapping


Duloxetine Impurity Reference Standard for Analytical Method Validation

This compound, as its hydrochloride salt (CAS 14994-02-6), serves as the definitive reference standard for Duloxetine Impurity 20 (DLX-ISO3). Regulatory filings require demonstrated control of this 3-thienyl isomer at levels ≤0.14% in the final API [1]. Laboratories performing HPLC method validation, forced degradation studies, or batch release testing for duloxetine hydrochloride must procure this specific regioisomer; the 2-thienyl analog (Duloxetine Impurity 10, CAS 13196-35-5) addresses a different impurity profile and cannot serve as a substitute. Procurement specifications should require ≥98% purity with full characterization data (NMR, HPLC, MS) compliant with ICH Q3A guidelines [2].

Regioisomer-Specific Synthetic Route Scouting and Process Chemistry

When a synthetic pathway requires a Mannich base derived specifically from 3-acetylthiophene, this compound is the mandatory intermediate. The 10 °C lower boiling point relative to the 2-thienyl isomer (273.3 °C vs. 283 °C) enables cleaner fractional distillation during scale-up, while the pKa of 8.69 informs optimal pH conditions for liquid-liquid extraction and salt formation. Process chemists developing routes to 3-thienyl-containing APIs or building blocks should select this compound when regiospecificity at the thiophene 3-position is structurally required in the final target.

Structure-Based Drug Design and Computational Chemistry on 3-Thienyl Scaffolds

The availability of a high-resolution single-crystal X-ray structure for the closely related enone derivative (CCDC 2079365, R=0.0373) [3] provides a validated starting geometry for molecular docking, pharmacophore modeling, and QSAR studies involving 3-thienyl-containing ligands. Researchers engaged in fragment-based drug discovery or scaffold hopping programs where the 3-thienyl orientation modulates target binding should prioritize this compound over the 2-thienyl isomer, for which equivalent structural data is absent from public databases.

Teaching and Method Development for Regioisomer Separation Techniques

The 3-thienyl/2-thienyl isomer pair (same molecular formula C9H13NOS, MW 183.27, density 1.096 g/cm³) presents an instructive system for developing and validating chromatographic methods that resolve regioisomers differing only in the position of sulfur substitution . The 9.7 °C boiling point difference and pKa differential of ~5 units (when comparing the 3-thienyl ketone to the 2-thienyl alcohol) also make this pair suitable for demonstrating the interplay of distillation and ionization-controlled extraction in regioisomer purification. Academic and industrial training laboratories should consider procuring both isomers as a defined regioisomer resolution challenge.

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